(Hexadecanoylsulfanyl)acetic acid
Description
(Hexadecanoylsulfanyl)acetic acid (HSAA) is a sulfur-containing carboxylic acid derivative with the molecular formula C₁₈H₃₄O₃S (molecular weight: 330.53 g/mol). Its structure comprises a hexadecanoyl (C₁₅H₃₁CO-) group linked via a sulfanyl (-S-) bridge to an acetic acid moiety (-CH₂COOH). This compound combines the hydrophobic properties of a long alkyl chain with the reactivity of a carboxylic acid and a thioether group.
Properties
CAS No. |
80863-31-6 |
|---|---|
Molecular Formula |
C18H34O3S |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-hexadecanoylsulfanylacetic acid |
InChI |
InChI=1S/C18H34O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)22-16-17(19)20/h2-16H2,1H3,(H,19,20) |
InChI Key |
PPRXFMDKPLGRJD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)SCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)SCC(=O)O |
Synonyms |
palmitoyl thioglycolate palmitoyl thioglycollate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
HSAA is distinguished by its -COOH , -S- , and long alkyl chain . Below is a comparison with analogous compounds:
Key Observations :
- Acidity : HSAA’s carboxylic acid group has a pKa slightly lower than pure acetic acid (~4.5 vs. 4.76) due to the electron-donating effect of the thioether group. This contrasts with sulfinyl derivatives (e.g., 2-(furan-2-ylmethylsulfinyl)acetic acid), where the electron-withdrawing sulfoxide (-SO-) group lowers the pKa to ~3.8 .
- Solubility: HSAA’s long alkyl chain reduces water solubility compared to acetic acid but enhances compatibility with organic matrices, similar to N-hexadecanoylglycine .
Adsorption and Coordination Properties
HSAA’s -COOH and -S- groups enable dual functionality in metal ion adsorption. Comparative studies with acetic acid-modified biochar (ASBB) highlight the role of carboxyl groups in uranium (U(VI)) coordination. For example:
- ASBB achieves 97.8% U(VI) removal via monodentate coordination with -COO⁻ groups at pH 6.0 .
- HSAA : While direct data on uranium adsorption is unavailable, its -COOH group likely facilitates similar coordination, but the hydrophobic alkyl chain may limit aqueous-phase accessibility.
Adsorption Efficiency Comparison :
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